molecular formula C7H7ClO2 B1626189 4-Chloro-2-methyl-benzene-1,3-diol CAS No. 502485-28-1

4-Chloro-2-methyl-benzene-1,3-diol

Cat. No. B1626189
Key on ui cas rn: 502485-28-1
M. Wt: 158.58 g/mol
InChI Key: RCGOYFRFFZOYIP-UHFFFAOYSA-N
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Patent
US07247734B2

Procedure details

To a solution of 2-methyl resorcinol (1 eq) in MeCN (5 ml) was added N-chlorosuccinimide (1 eq) and refluxed under nitrogen overnight. The yellow solution was concentrated in vacuo and purified by flash chromatography to give 4-chloro-2-methyl-benzene-1,3-diol as a solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([OH:9])=[CH:7][CH:6]=[CH:5][C:3]=1[OH:4].[Cl:10]N1C(=O)CCC1=O>CC#N>[Cl:10][C:7]1[CH:6]=[CH:5][C:3]([OH:4])=[C:2]([CH3:1])[C:8]=1[OH:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(O)C=CC=C1O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed under nitrogen overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The yellow solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=C(C=C1)O)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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